molecular formula C13H9ClO3 B6356823 4-Chloro-3-(4-hydroxyphenyl)benzoic acid CAS No. 1181609-01-7

4-Chloro-3-(4-hydroxyphenyl)benzoic acid

Cat. No.: B6356823
CAS No.: 1181609-01-7
M. Wt: 248.66 g/mol
InChI Key: WBRQZTXRXPDZBO-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a hydroxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of phenol followed by an aromatic carboxylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxybenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium amide or Grignard reagents are used under anhydrous conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(4-hydroxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain natural products.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of oxidative stress pathways or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the chlorine and hydroxyphenyl groups, which confer distinct reactivity and potential applications compared to its analogs. This unique structure allows for targeted modifications and the development of specialized derivatives for various applications.

Properties

IUPAC Name

4-chloro-3-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRQZTXRXPDZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653527
Record name 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181609-01-7
Record name 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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